molecular formula C5H13NO2S B1266343 Pentane-2-sulfonamide CAS No. 17854-62-5

Pentane-2-sulfonamide

Cat. No. B1266343
CAS RN: 17854-62-5
M. Wt: 151.23 g/mol
InChI Key: RJKFMNAOIIXTBV-UHFFFAOYSA-N
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Description

Pentane-2-sulfonamide is a compound with the molecular formula C5H13NO2S . It is an organosulfur compound that contains a sulfonamide functional group .


Molecular Structure Analysis

The molecular structure of Pentane-2-sulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The molecular weight of Pentane-2-sulfonamide is 151.23 g/mol .


Physical And Chemical Properties Analysis

Pentane-2-sulfonamide has a molecular weight of 151.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of Pentane-2-sulfonamide is 151.06669983 g/mol .

Scientific Research Applications

Synthesis of Sulfonimidates

Pentane-2-sulfonamide is used in the synthesis of sulfonimidates, which are organosulfur species. These compounds have seen a resurgence in interest as intermediates to access other important organosulfur compounds . They are utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .

2. Building Blocks for Other Sulfur Compounds Aside from their most prominent application as building blocks to access alternative sulfur (VI) compounds, sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

Polymer Synthesis

Sulfonimidates, including those derived from Pentane-2-sulfonamide, have been used in the synthesis of polymers. For instance, the decomposition of sulfonimidates at raised temperatures has been used to access poly (oxothiazene) polymers .

Antibacterial Properties

Sulfonamides, a class of compounds that includes Pentane-2-sulfonamide, have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase. These properties allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Veterinary Medicine

Sulfamethazine (SMZ), a derivative of Pentane-2-sulfonamide, is a commonly used drug in veterinary medicine. It acts as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .

Treatment of Toxoplasmosis

Sulfadiazine (SDZ), another derivative of Pentane-2-sulfonamide, is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .

properties

IUPAC Name

pentane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-3-4-5(2)9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKFMNAOIIXTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939098
Record name Pentane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentane-2-sulfonamide

CAS RN

17854-62-5
Record name 2-Pentanesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017854625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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